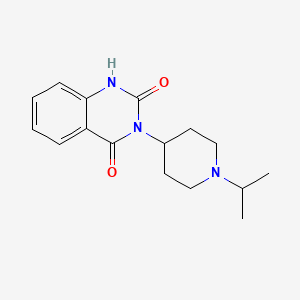![molecular formula C16H13FN2O B7468042 3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)
3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one is not fully understood. However, it is believed to exert its biological effects by binding to specific receptors or enzymes in the body. For example, in cancer cells, it is thought to induce apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. In the brain, it is believed to modulate serotonin levels by inhibiting the reuptake of serotonin by the presynaptic neuron. In enzymes, it is thought to bind to the active site and inhibit the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one depend on its mode of action and the specific biological system it interacts with. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been demonstrated to increase serotonin levels and modulate mood and behavior. In enzymes, it has been shown to inhibit the catalytic activity of specific enzymes and alter metabolic pathways.
实验室实验的优点和局限性
The advantages of 3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one for lab experiments include its synthetic accessibility, high purity, and well-characterized chemical properties. Additionally, it has been extensively studied for its potential applications in various fields of scientific research, making it a valuable tool for investigating biological systems. However, its limitations include its potential toxicity and limited solubility in aqueous solutions, which may require the use of organic solvents.
未来方向
There are several future directions for the study of 3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one. In medicinal chemistry, further investigations into its anticancer properties and potential applications in combination therapy are warranted. In pharmacology, additional studies are needed to elucidate its mechanism of action as an SSRI and its potential applications in treating mood disorders. In biochemistry, further investigations into its enzyme inhibitory properties and potential applications in drug discovery are needed. Additionally, the development of new synthetic methods to improve the yield and purity of 3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one may facilitate its use in future scientific research.
合成方法
The synthesis of 3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one involves the condensation reaction of 4-fluorobenzylamine and 2-cyanoacetamide in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the final product. The yield of the synthesis reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学研究应用
3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells by inducing apoptosis. In pharmacology, it has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) due to its ability to modulate serotonin levels in the brain. In biochemistry, it has been studied for its potential as an enzyme inhibitor due to its ability to bind to specific enzymes and inhibit their activity.
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-14-4-2-3-5-15(14)18-16(20)19(11)10-12-6-8-13(17)9-7-12/h2-9H,1,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYJSGIQXNWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)



![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)
![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)



![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)